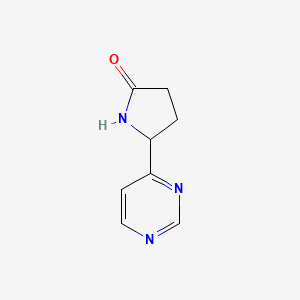
(4-(Difluoromethoxy)cyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Difluoromethoxy)cyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O2 It features a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)cyclohexyl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Difluoromethoxy)cyclohexyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the difluoromethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of (4-(Difluoromethoxy)cyclohexyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(4-(Difluoromethoxy)cyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Difluoromethoxy)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the difluoromethoxy group.
(4,4-Difluorocyclohexyl)methanol: Similar structure but with different substitution patterns.
Propiedades
Fórmula molecular |
C8H14F2O2 |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h6-8,11H,1-5H2 |
Clave InChI |
QXXSSMYOUVKGHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)









